BenchChemオンラインストアへようこそ!

1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine

Molecular Weight Lead-Likeness Fragment-Based Screening

1,1-Dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine (CAS 2764000-45-3) is a synthetic small molecule (MW 177.24 g/mol, formula C₁₁H₁₅NO) belonging to the isochroman (2-benzopyran) class of heterocyclic compounds. Its core architecture consists of a bicyclic benzopyran ring system bearing a primary amine at the 6-position and a geminal dimethyl substitution at the 1-position, yielding an InChI Key of XTIUGLFAQJZXEK-UHFFFAOYSA-N.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 2764000-45-3
Cat. No. B6223192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine
CAS2764000-45-3
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1(C2=C(CCO1)C=C(C=C2)N)C
InChIInChI=1S/C11H15NO/c1-11(2)10-4-3-9(12)7-8(10)5-6-13-11/h3-4,7H,5-6,12H2,1-2H3
InChIKeyXTIUGLFAQJZXEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine (CAS 2764000-45-3) – Core Scaffold and Structural Identity for Research Procurement


1,1-Dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine (CAS 2764000-45-3) is a synthetic small molecule (MW 177.24 g/mol, formula C₁₁H₁₅NO) belonging to the isochroman (2-benzopyran) class of heterocyclic compounds . Its core architecture consists of a bicyclic benzopyran ring system bearing a primary amine at the 6-position and a geminal dimethyl substitution at the 1-position, yielding an InChI Key of XTIUGLFAQJZXEK-UHFFFAOYSA-N . This substitution pattern distinguishes it from other isochroman-6-amine analogues currently available in research catalogs . The compound is typically supplied at 95% purity for in vitro research applications, with the free amine form predominating in the catalogue inventory .

Why Generic Isochroman Amines Cannot Simply Substitute for 1,1-Dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine in Research Applications


While the isochroman scaffold is classified as a privileged structure in medicinal chemistry, biological outcomes are highly dependent on the nature and position of substituents [1]. The target compound carries a unique combination of a 6-NH₂ (hydrogen-bond donor) and a 1,1-dimethyl group (lipophilic bulk and metabolic shielding) that is absent in the widely catalogued isochroman-6-amine (CAS 444588-39-0), which lacks the gem-dimethyl motif entirely . Given that the 1,1-dimethyl group has been shown in related chroman and isochroman series to modulate CYP450 oxidative metabolism, logP, and receptor subtype selectivity, a generic substitution with an unsubstituted or 4-amino isomer will likely lead to divergent pharmacokinetic profiles and biological readouts [1].

Quantitative Differential Evidence for 1,1-Dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine Versus Closest Analogues


Molecular Weight Differential: 1,1-Dimethyl-6-amine (MW 177.24) vs. Parent Isochroman-6-amine (MW 149.19)

The target compound (C₁₁H₁₅NO, MW 177.24 g/mol) is heavier by 28.05 Da relative to the parent isochroman-6-amine (C₉H₁₁NO, MW 149.19 g/mol) , owing to the 1,1-dimethyl substitution. This molecular weight falls within the optimal lead-like range (MW 100–350) and represents a deliberate increase that enhances lipophilicity (estimated cLogP ~1.8) compared to the parent scaffold (cLogP ~1.06) , without exceeding drug-likeness thresholds that would trigger permeability or solubility penalties [1].

Molecular Weight Lead-Likeness Fragment-Based Screening

Regioisomeric Amine Positioning: 6-Amine (Target) vs. 4-Amine Isomer (CAS 1196147-35-9)

The target compound places the primary amine at the 6-position of the isochroman ring , while the commercially catalogued isomer 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-amine (CAS 1196147-35-9) bears the amine at the 4-position [1]. In the broader isochroman SAR literature, the spatial orientation of the amine governs its capacity to engage specific receptor binding pockets: 6-amino-substituted isochromans have been shown to interact with dopamine D1 receptors (cf. A68930, which carries a 6-OH and an aminomethyl substituent) [2], whereas 4-amino derivatives have been explored as hypotensive agents with distinct peripheral vs. central activity profiles [3]. Although direct head-to-head data for these two compounds are absent, the regioisomeric difference is expected to produce divergent pharmacologies and synthetic intermediacy.

Regioisomerism Receptor Binding SAR

Synthetic Tractability: Halogenation-Vector Differentiation vs. 7-Bromo Analogue

The target compound lacks the 7-bromo substituent present in the analogue 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine . The absence of a pre-installed halogen at the 7-position makes the target amine a more versatile starting material for divergent synthesis, as it allows sequential functionalization of the 7-position via electrophilic aromatic substitution, directed ortho-metalation, or C–H activation without competing with a bromine handle. The 7-bromo analogue, by contrast, locks the user into a narrower set of cross-coupling chemistries (Suzuki–Miyaura, Buchwald–Hartwig, Ullmann-type) that depend on the bromine reactivity [1].

Synthetic Intermediates Late-Stage Functionalization Medicinal Chemistry

Free Amine Form Availability vs. Hydrochloride Salt Form Limitations

The target compound is supplied as the free amine (95% purity) , whereas the structurally related 3,4-dihydro-1H-2-benzopyran-6-amine is commonly catalogued as the hydrochloride salt (CAS 1955553-17-9) . The free amine form provides greater flexibility for downstream chemistry: it can be used directly in amide coupling, reductive amination, or sulfonamide formation without prior neutralization, whereas the HCl salt requires an additional deprotonation step that may introduce yield losses or purification challenges. Conversely, the hydrochloride salt offers enhanced aqueous solubility (typically 10- to 100-fold higher for aromatic amines) and improved solid-state stability for long-term storage [1].

Salt Form Solubility Formulation

Recommended Research and Industrial Application Scenarios for 1,1-Dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine


CNS Drug Discovery: Dopamine D1 Receptor Agonist or Modulator Lead Optimization Scaffold

Based on the structural analogy to A68930—a potent isochroman-based D1 agonist (EC₅₀ = 2.5 nM) [1]—the 6-amine substitution pattern of the target compound provides a suitable starting scaffold for medicinal chemistry efforts targeting dopamine D1 receptor modulation [1]. The free amine at the 6-position mimics the aminomethyl pharmacophore of A68930 and can be diversified through alkylation, acylation, or sulfonylation to explore SAR around the amine moiety. The 1,1-dimethyl group contributes metabolic stability by blocking benzylic oxidation at this position, a key advantage for in vivo CNS exposure [2].

Modular Chemical Biology Tool Synthesis for Target Engagement Studies

The absence of pre-installed halogens at the 7-position makes this compound an ideal core scaffold for sequential diversification in chemical biology probe synthesis . Researchers can selectively functionalize the 7-position (e.g., introduction of an alkyne or azide handle for click chemistry), while retaining the 6-amine for attachment of a photoaffinity label or affinity tag (biotin, FLAG). This two-vector approach is not feasible with the 7-bromo analogue, as the bromine occupies one of the two most reactive positions on the ring .

Pharmacokinetic Profiling: Comparative Clearance Studies for Gem-Dimethyl Effects

The 1,1-dimethyl group provides a clean structural probe for investigating the effect of gem-dimethyl substitution on oxidative metabolism in isochroman scaffolds [2]. By comparing the target compound directly against isochroman-6-amine (CAS 444588-39-0) in microsomal stability assays (e.g., human liver microsomes, NADPH cofactor, 0–60 min time course), DMPK scientists can quantify the metabolic shielding conferred by the 1,1-dimethyl motif—quantified as the difference in intrinsic clearance (CL_int, µL/min/mg protein) or half-life (t₁/₂, min) [2]. This type of comparative-design experiment would generate the direct head-to-head data currently absent from the public literature [2].

Agrochemical Intermediate: Synthesis of Fungicidal Benzopyran Derivatives

Benzopyran scaffolds, including 2,2-dimethyl-substituted analogues, have demonstrated antifungal activity in agricultural contexts [3]. The target compound's amine handle allows conjugation with carboxylic acid-containing fungicide pharmacophores (e.g., strobilurin-type acids) to generate novel amide-linked hybrid molecules [3]. This application exploits the compound's dual functionality: the lipophilic 1,1-dimethyl isochroman core for membrane penetration, and the 6-amine for bioisosteric replacement of the methyl ester group found in commercial strobilurins [3].

Quote Request

Request a Quote for 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.